Phenylmethylvinylchlorosilane
Overview
Description
Phenylmethylvinylchlorosilane is an organosilicon compound with the chemical formula C_9H_11ClSi. This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, a methyl group, a phenyl group, and a vinyl group. It is a versatile reagent used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylmethylvinylchlorosilane can be synthesized through several methods. One common approach involves the reaction of phenylvinylsilane with methyl chloride in the presence of a catalyst. Another method includes the hydrosilylation of phenylacetylene with chloromethylsilane. These reactions typically require specific conditions such as controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of chloro(methyl)(phenyl)(vinyl)silane often involves large-scale reactions using specialized equipment to maintain the necessary reaction conditions. The process may include steps such as distillation and purification to obtain the compound in its desired form and purity .
Chemical Reactions Analysis
Types of Reactions
Phenylmethylvinylchlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-silicon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atom
Common Reagents and Conditions
Common reagents used in these reactions include halogens, organometallic compounds, and acids. The reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while addition reactions can produce complex silicon-containing molecules .
Scientific Research Applications
Phenylmethylvinylchlorosilane has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers, coatings, and adhesives due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of chloro(methyl)(phenyl)(vinyl)silane involves the reactivity of the silicon atom and its substituents. The silicon atom can stabilize positive charges through hyperconjugation, making it a reactive center for electrophilic and nucleophilic attacks. The vinyl group can participate in addition reactions, while the phenyl group can influence the compound’s reactivity through resonance effects .
Comparison with Similar Compounds
Similar Compounds
- Chloro(dimethyl)vinylsilane
- Chloro(phenyl)dimethylsilane
- Chloro(trimethyl)silane
Uniqueness
Phenylmethylvinylchlorosilane is unique due to its combination of substituents, which provide a balance of reactivity and stability. The presence of the phenyl group enhances its stability, while the vinyl group offers additional reactivity compared to other chlorosilanes. This makes it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
chloro-ethenyl-methyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXJAPJSIVGONK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884965 | |
Record name | Benzene, (chloroethenylmethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17306-05-7 | |
Record name | (Chloroethenylmethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17306-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinylmethyl(phenyl)chlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (chloroethenylmethylsilyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (chloroethenylmethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloromethylphenylvinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLMETHYL(PHENYL)CHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57705U007P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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